1,2,3,4-Tetra-o-pivaloyl-beta-d-glucuronic acid methyl ester
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Overview
Description
1,2,3,4-Tetra-o-pivaloyl-beta-d-glucuronic acid methyl ester is a derivative of glucuronic acid, a key component in the metabolism of carbohydrates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetra-o-pivaloyl-beta-d-glucuronic acid methyl ester typically involves the esterification of glucuronic acid with pivaloyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetra-o-pivaloyl-beta-d-glucuronic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the parent glucuronic acid.
Oxidation: The compound can be oxidized to form glucuronic acid derivatives.
Substitution: The pivaloyl groups can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Hydrolysis: Glucuronic acid.
Oxidation: Glucuronic acid derivatives.
Substitution: Various acylated glucuronic acid derivatives.
Scientific Research Applications
1,2,3,4-Tetra-o-pivaloyl-beta-d-glucuronic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biology: Studied for its role in the metabolism of carbohydrates and its potential as a biomarker for certain diseases.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetra-o-pivaloyl-beta-d-glucuronic acid methyl ester involves its interaction with specific enzymes and receptors in the body. The compound is metabolized by glucuronidase enzymes, which cleave the ester bonds to release the active glucuronic acid. This process is crucial for the detoxification and excretion of various endogenous and exogenous substances .
Comparison with Similar Compounds
Similar Compounds
Methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucuronate: Similar structure but with acetyl groups instead of pivaloyl groups.
Methyl 2,3,4-tri-O-acetyl-beta-D-glucuronic acid methyl ester: Contains three acetyl groups and one free hydroxyl group.
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranuronic acid methyl ester: Another acetylated derivative of glucuronic acid.
Uniqueness
1,2,3,4-Tetra-o-pivaloyl-beta-d-glucuronic acid methyl ester is unique due to the presence of pivaloyl groups, which provide greater steric hindrance and stability compared to acetyl groups. This makes it more resistant to hydrolysis and suitable for applications requiring stable ester bonds .
Properties
IUPAC Name |
methyl 3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O11/c1-24(2,3)20(29)35-14-15(36-21(30)25(4,5)6)17(37-22(31)26(7,8)9)19(34-16(14)18(28)33-13)38-23(32)27(10,11)12/h14-17,19H,1-13H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVZYXYYDVUAQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1C(C(OC(C1OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)C(=O)OC)OC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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